N'-hydroxy-2-(1H-pyrrol-1-yl)benzenecarboximidamide
Description
N'-Hydroxy-2-(1H-pyrrol-1-yl)benzenecarboximidamide is a benzene-derived carboximidamide compound featuring a pyrrole substituent at the 2-position. This compound is of interest in medicinal chemistry and materials science due to its hybrid structure, combining a planar aromatic system with a polar functional group.
Properties
IUPAC Name |
N'-hydroxy-2-pyrrol-1-ylbenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c12-11(13-15)9-5-1-2-6-10(9)14-7-3-4-8-14/h1-8,15H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEILUALEOLLOIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=NO)N)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C(=N/O)/N)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818930 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁N₃O |
| Molecular Weight | 201.23 g/mol |
| Hydrogen Bond Donors | 2 |
| Topological Polar SA | 78.6 Ų |
| Rotatable Bonds | 3 |
The pyrrole group’s electron-rich nature facilitates π-π interactions, while the hydroxycarboximidamide moiety (-C(=NOH)NH₂) introduces hydrogen-bonding capability, dictating solvent selection and reaction kinetics.
Primary Synthetic Routes
Condensation of 2-(1H-Pyrrol-1-yl)Benzaldehyde with Hydroxylamine
The most widely documented method involves a three-step condensation:
Reagents :
- 2-(1H-Pyrrol-1-yl)benzaldehyde
- Hydroxylamine hydrochloride
- Hydrochloric acid (HCl)
Procedure :
- Aldehyde Activation : The benzaldehyde derivative is treated with HCl, protonating the carbonyl oxygen to enhance electrophilicity.
- Nucleophilic Attack : Hydroxylamine hydrochloride reacts with the activated aldehyde, forming an imine intermediate.
- Tautomerization : The intermediate undergoes keto-enol tautomerization under reflux to yield the final product.
Optimization Insights :
Table 2: Representative Reaction Conditions
| Parameter | Condition | Source |
|---|---|---|
| Solvent | Methanol | |
| Temperature | Reflux (65–80°C) | |
| Reaction Time | 10–24 hours | |
| Base | Sodium methoxide (NaOMe) |
Alternative Synthetic Strategies
Microwave-Assisted Synthesis
Emerging protocols use microwave irradiation to accelerate the condensation step, reducing reaction times to 1–2 hours with comparable yields. This method enhances energy efficiency but requires precise temperature control to prevent decomposition.
Solid-Phase Synthesis
Patented approaches immobilize the benzaldehyde precursor on resin, enabling stepwise addition of pyrrole and hydroxylamine. While reducing purification complexity, this method faces scalability challenges.
Purification and Isolation
Crude product purification typically involves:
- Solvent Extraction : Partitioning between ethyl acetate and water to remove unreacted hydroxylamine.
- Crystallization : Slow evaporation from methanol or ethanol yields crystalline product.
- Chromatography : Silica gel column chromatography (eluent: ethyl acetate/hexane, 7:3) resolves stereochemical impurities.
Table 3: Purification Outcomes
| Method | Purity (%) | Yield (%) |
|---|---|---|
| Crystallization | ≥95 | 53–60 |
| Column Chromatography | ≥99 | 45–50 |
Analytical Characterization
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2-(1H-pyrrol-1-yl)benzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of N’-hydroxy-2-(1H-pyrrol-1-yl)benzenecarboximidamide include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from the reactions of N’-hydroxy-2-(1H-pyrrol-1-yl)benzenecarboximidamide depend on the specific reaction and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted analogs.
Scientific Research Applications
N’-hydroxy-2-(1H-pyrrol-1-yl)benzenecarboximidamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-hydroxy-2-(1H-pyrrol-1-yl)benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Substituent Variations
The table below compares N'-hydroxy-2-(1H-pyrrol-1-yl)benzenecarboximidamide with similar compounds, highlighting substituent diversity and molecular properties:
Physicochemical Properties
- In contrast, the pyrrole group in the target compound is electron-rich, which may influence π-π stacking interactions or redox behavior.
- Collision Cross-Section (CCS) : For the trifluoromethyl analog , predicted CCS values range from 138.8 Ų ([M-H]⁻) to 148.7 Ų ([M+Na]⁺), suggesting moderate gas-phase stability. Similar data for the pyrrole-containing compound are unavailable.
- Purity and Availability : Commercial analogs like the trifluoromethoxy derivative are available at 95% purity , whereas the target compound’s commercial status is unspecified.
Biological Activity
N'-hydroxy-2-(1H-pyrrol-1-yl)benzenecarboximidamide is a compound that has garnered attention due to its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrole ring and a hydroxamic acid functional group. This unique combination contributes to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Biological Activities
Research indicates that compounds with similar scaffolds exhibit various biological activities:
- Antimicrobial Activity : Compounds related to this compound have shown efficacy against several bacterial strains, including E. coli and Staphylococcus aureus .
- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical in inflammatory responses .
- Anticancer Properties : Studies have indicated that derivatives of this compound can induce apoptosis in cancer cell lines, showcasing potential as anticancer agents .
The biological activity of this compound is thought to be mediated through multiple biochemical pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, particularly those associated with inflammation and cancer progression.
- Cell Cycle Regulation : Research suggests that it can alter cell cycle dynamics, promoting apoptosis in cancer cells .
- Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress levels within cells, contributing to its antioxidant properties.
Case Studies and Experimental Data
A variety of studies have been conducted to assess the biological activities of this compound and similar compounds:
Q & A
Q. Table 1: Optimization Parameters for Key Synthetic Steps
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 80–100°C | Higher temps reduce reaction time but may degrade sensitive groups |
| Catalyst (Pyridine) | 1.5–2.0 equiv | Excess catalyst improves imine formation |
| Solvent | Anhydrous DMF or THF | Minimizes hydrolysis of intermediates |
Basic Question: How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
Structural confirmation relies on a multi-technique approach:
- NMR Spectroscopy :
- Mass Spectrometry : ESI-MS in positive mode shows [M+H]+ peak at m/z 232.1 (calculated for C11H12N3O2).
- X-Ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in acetonitrile. Compare bond lengths/angles with PubChem-deposited data for related structures .
Advanced Question: How do electronic effects of substituents on the pyrrole ring influence the compound's reactivity and biological activity?
Methodological Answer:
Substituents modulate electron density, affecting both chemical reactivity and target binding:
- Electron-Donating Groups (e.g., Methoxy) : Enhance π-π stacking and hydrogen bonding, as seen in N'-hydroxy-2-(4-methoxyphenyl)ethanimidamide . Use Hammett constants (σ) to predict substituent effects on reaction rates.
- Electron-Withdrawing Groups (e.g., Trifluoromethyl) : Increase electrophilicity of the carboximidamide moiety, enhancing interactions with nucleophilic residues in enzymes .
- Biological Activity : Compare IC50 values in enzyme inhibition assays (e.g., cytochrome P450) for derivatives with varying substituents. For example, trifluoromethyl analogs may show 10-fold higher potency due to enhanced electrophilicity .
Q. Table 2: Substituent Effects on Biological Activity
| Substituent | Enzyme Inhibition IC50 (µM) | LogP (Calculated) |
|---|---|---|
| –H (Parent) | 25.3 ± 1.2 | 1.8 |
| –OCH3 | 18.7 ± 0.9 | 1.5 |
| –CF3 | 2.4 ± 0.3 | 2.6 |
Advanced Question: What strategies are employed to resolve contradictions in biological activity data across different assay systems?
Methodological Answer:
Discrepancies often arise from assay-specific conditions or off-target effects. Mitigation strategies include:
- Orthogonal Assays : Validate results using both enzyme inhibition (e.g., fluorescence-based) and cell-based assays (e.g., viability assays). For example, a compound showing high activity in isolated enzyme assays but low cellular efficacy may have poor membrane permeability .
- Molecular Dynamics (MD) Simulations : Model compound-protein interactions to identify assay-specific binding poses. Compare with crystal structures of related targets (e.g., PDB: 4OB) .
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay data) to identify trends. For instance, inconsistencies in antioxidant activity may stem from variations in radical sources (DPPH vs. ABTS) .
Q. Table 3: Case Study – Resolving Data Contradictions
| Assay Type | Observed Activity | Potential Confounder | Resolution Strategy |
|---|---|---|---|
| Enzyme Inhibition | High (IC50 = 5 µM) | Non-specific binding | Competitive binding assays with labeled ligands |
| Cell-Based | Low (EC50 > 50 µM) | Poor solubility | Formulate with cyclodextrin derivatives |
| In Vivo | Moderate efficacy | Metabolic instability | Derivatize to prodrugs (e.g., acetylated hydroxyimino) |
Advanced Question: What safety protocols are critical when handling reactive intermediates during synthesis?
Methodological Answer:
Key protocols include:
- Ventilation : Use fume hoods with ≥100 ft/min face velocity to manage volatile intermediates (e.g., pyridine) .
- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats. Refer to OSHA HCS guidelines for handling carboximidamide derivatives .
- Spill Management : Neutralize acidic/basic spills with vermiculite or sand. Collect waste in DOT-approved containers labeled "Reactive Chemical Waste" .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
